1-Naphthol-4-methanol

Description

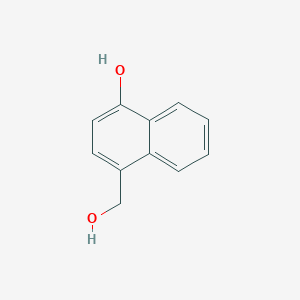

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-(hydroxymethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H10O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,12-13H,7H2 |

InChI Key |

BIDVSJJBQAJPDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 Naphthol 4 Methanol

Photochemistry of 1-Naphthol-4-methanol and Related Naphthol Photoacids

The photochemistry of naphthol derivatives, including this compound, is characterized by a series of complex, light-induced reactions. These reactions are primarily governed by the significant change in the acidity of the hydroxyl group upon electronic excitation. This phenomenon, known as excited-state proton transfer (ESPT), is a cornerstone of naphthol photochemistry and dictates the formation of various reactive intermediates.

Naphthols are classic examples of photoacids, molecules that become significantly more acidic in their electronically excited state compared to their ground state. researcher.liferesearchgate.net This increase in acidity is quantified by the difference between the ground-state acidity constant (pKa) and the excited-state acidity constant (pKa). For instance, 1-naphthol (B170400) is substantially more acidic in its singlet excited state (pKa = 0.4) than 2-naphthol (B1666908) (pKa* = 2.8). researcher.liferesearchgate.net This heightened acidity in the excited state drives the transfer of a proton to a suitable acceptor, such as a solvent molecule, initiating a cascade of photochemical events. rsc.org The efficiency of ESPT is a critical factor that influences subsequent reactions, including the formation of quinone methides. researcher.liferesearchgate.net

The process of ESPT can be influenced by the molecular structure and the surrounding environment. In some cases, intramolecular proton transfer can occur, while in others, it is mediated by solvent molecules. rsc.org The dynamics of ESPT in naphthols have been extensively studied using time-resolved spectroscopy, revealing the ultrafast nature of the proton transfer process. osti.gov

The kinetics of ESPT in naphthol systems are highly sensitive to the surrounding solvent environment. researchgate.net The composition and structure of the solvent can dramatically alter reaction rates and even the mechanistic pathways. researchgate.net For example, simple naphthols demonstrate efficient proton transfer in water, but this process is significantly hindered in alcohols and other non-aqueous basic solvents. instras.com This is attributed to the unique ability of water to form hydrogen-bonded networks that facilitate proton transport. researchgate.netinstras.com

Molecular dynamics simulations have shown that mixed solvent systems, such as water-alcohol mixtures, can have a profound impact on ESPT behavior. researchgate.net In methanol-water mixtures, the presence of a mixed water-methanol molecular bridge can significantly enhance the rate of ESPT. acs.orgnih.gov For instance, in studies of 1-naphthol-5-sulfonate (1N5S) in methanol-water mixtures, a mixed bridge of approximately three molecules (one water and two methanol) was found to connect the hydroxyl and sulfonate groups, leading to a tenfold increase in the ESPT rate compared to pure methanol (B129727). acs.orgresearchgate.net This bridge effectively lowers the energy barrier for proton transfer. acs.org

The isotopic composition of the solvent also plays a crucial role. Studies comparing H₂O and D₂O have revealed that the more structured and rigid hydrogen bond networks in D₂O can impede proton migration, affecting the kinetics and reversibility of ESPT. researchgate.net The rates for excited-state proton transfer in 1-naphthol are 2.5 x 10¹⁰ s⁻¹ in H₂O and decrease to 7.9 x 10⁹ s⁻¹ in D₂O. osti.gov

Interactive Table: ESPT Rate Constants of Naphthol Derivatives in Different Solvents

| Compound | Solvent | ESPT Rate Constant (s⁻¹) | Reference |

| 1-Naphthol | H₂O | 2.5 x 10¹⁰ | osti.gov |

| 1-Naphthol | D₂O | 7.9 x 10⁹ | osti.gov |

| 1-Naphthol-4-sulfonate (1N4S) | Water | 2.2 x 10¹⁰ | acs.org |

| 1-Naphthol-4-sulfonate (1N4S) | Methanol | Not Observed (3 orders of magnitude smaller) | acs.org |

| 1-Naphthol-5-sulfonate (1N5S) | Water | 2.2 x 10¹⁰ | acs.org |

| 1-Naphthol-3,6-disulfonate (1NP36DS) | Methanol-Water (χwater = 0.3) | 10x higher than in neat methanol | nih.gov |

Excited-State Proton Transfer (ESPT) Phenomena in Naphthol Systems

Role of Excited-State Acidity in Photochemical Reactivity

The enhanced acidity of naphthols in the excited state is a primary driver of their photochemical reactivity. researcher.liferesearchgate.netnih.gov The difference in pKa between the ground and excited states (ΔpKa) can be substantial, leading to a significant thermodynamic driving force for proton donation upon photoexcitation. nih.gov For example, 2-naphthol has a pKa of 9.5 in the ground state and a pKa* of 2.8 in the excited state, resulting in a ΔpKa of -6.7. nih.gov This change in acidity facilitates the formation of an excited-state naphtholate ion, a key intermediate in many photochemical reactions. researcher.liferesearchgate.net

The magnitude of this excited-state acidity directly influences the efficiency of subsequent photochemical processes, such as the formation of quinone methides. researcher.liferesearchgate.net Naphthols with electron-withdrawing substituents, such as cyano groups, exhibit even greater photoacidity. For instance, 5,8-dicyano-2-naphthol shows a remarkable ΔpKa of -12.3, making it a very strong photoacid capable of undergoing ESPT even in non-aqueous solvents like methanol. nih.gov This enhanced acidity is attributed to the relief of excited-state antiaromaticity upon deprotonation. rsc.orgnih.gov The naphthalene (B1677914) ring system is aromatic in the ground state but becomes antiaromatic in the first excited singlet state; deprotonation helps to alleviate this antiaromatic character, stabilizing the resulting excited conjugate base. nih.gov

Interactive Table: Ground and Excited-State Acidity of Naphthol Derivatives

| Compound | pKa (Ground State) | pKa* (Excited State) | ΔpKa | Reference |

| 1-Naphthol | - | 0.4 | - | researcher.liferesearchgate.net |

| 2-Naphthol | 9.5 | 2.8 | -6.7 | nih.gov |

| 8-Cyano-2-naphthol | 8.4 | -0.8 | -9.2 | nih.gov |

| 5,8-Dicyano-2-naphthol | 7.8 | -4.5 | -12.3 | nih.gov |

Photogeneration of Reactive Intermediates from this compound Analogs

The photochemical reactions of this compound and its analogs often proceed through the formation of highly reactive intermediates. These transient species are generated following the initial ESPT event and are responsible for the subsequent chemical transformations observed.

A significant photochemical pathway for many naphthol derivatives is the formation of quinone methides (QMs). nih.govirb.hr These are highly reactive intermediates that can be generated through the photodehydration of suitably substituted naphthols. irb.hr The process is often initiated by an excited-state intramolecular proton transfer (ESIPT) coupled with the elimination of a water molecule. irb.hr For example, irradiation of 6-hydroxymethylnaphthalen-2-ol leads to the formation of 2,6-naphthoquinone-6-methide. nih.gov

The efficiency of QM generation can be influenced by the specific structure of the naphthol precursor. nih.gov Studies have shown that for some naphthol derivatives, the quaternary ammonium (B1175870) salt is a more efficient precursor for QM formation than the corresponding hydroxymethyl derivative. nih.gov The photogeneration of QMs has been demonstrated for derivatives of both 1-naphthol and 2-naphthol. researcher.liferesearchgate.netiaea.orgcdnsciencepub.com For instance, photolysis of 1-naphthol in neutral aqueous solution can yield 1,5-naphthoquinone methide. researcher.liferesearchgate.netiaea.orgcdnsciencepub.com These QMs are potent electrophiles and can react with various nucleophiles. acs.org

In some cases, photoionization can be a competing process to QM formation. For example, in the photochemistry of 3-hydroxymethyl-2-naphthol, the formation of a radical cation and solvated electrons was observed on a femtosecond timescale. irb.hr

In addition to ESPT and QM formation, naphthols can undergo photoinduced oxidation. acs.orgnih.gov Direct photooxidation in the presence of oxygen can occur through the reaction of the naphthoxyl radical with a superoxide (B77818) ion radical. acs.orgnih.gov The naphthoxyl radical is formed after photoionization of the naphthol. acs.orgnih.gov This process ultimately leads to the formation of products such as 1,4-naphthoquinone. acs.orgnih.gov

Sensitized photooxidation is another important pathway. In the presence of a sensitizer (B1316253) like a xanthene dye, energy transfer from the triplet state of the sensitizer to oxygen can generate singlet oxygen. acs.orgnih.gov This highly reactive species can then oxidize the naphthol. acs.orgnih.gov An alternative sensitized pathway involves electron transfer from the naphthol to the excited sensitizer, again forming a naphthoxyl radical which can then react with a superoxide radical. acs.orgnih.gov The quantum yield of these photosensitized transformations is influenced by factors such as pH and the concentrations of the naphthol and oxygen. acs.orgnih.gov

Furthermore, in the presence of nitrogen dioxide, the photo-induced degradation of 1-naphthol adsorbed on silica (B1680970) gel has been observed, leading to the formation of nitronaphthol and 1,4-naphthoquinone. researchgate.net Irradiation of naphthol-naphthalimide conjugates can also lead to the formation of radicals through photoinduced H-transfer reactions or photoinduced electron transfer (PET), although the quantum yields for these processes can be very low. nih.govmdpi.com

Intramolecular and Intermolecular Interactions in this compound Systems

Non-covalent interactions play a critical role in defining the solid-state structure, solution-phase behavior, and reactivity of this compound. These forces include strong hydrogen bonds as well as weaker van der Waals and π-system interactions. mdpi.com

The presence of both a phenolic hydroxyl (-OH) and an alcoholic hydroxyl (-CH₂OH) group makes this compound a versatile participant in hydrogen bonding, acting as both a donor and an acceptor. These interactions can be intramolecular or intermolecular.

Intermolecular hydrogen bonds are crucial in the solid state and in solution. In the crystal structure of the analogous compound 4-methoxy-1-naphthol, molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming chains that are reinforced by π–π stacking. researchgate.net A similar arrangement is expected for this compound, where extensive networks can form involving both the C1-OH and C4-CH₂OH groups, linking molecules to each other and to solvent molecules.

The nature of the hydrogen-bonding network with the solvent can profoundly impact reactivity. Studies on 1-naphthol sulfonates in water-methanol mixtures show that the solvent can form a molecular bridge that enhances the rate of excited-state proton transfer (ESPT). acs.orgresearchgate.net In these systems, D₂O-enriched environments can create more structured and rigid hydrogen bond networks, hindering proton migration and promoting irreversible deprotonation. researchgate.net For this compound, the ability of solvents to form hydrogen bonds with both hydroxyl groups can influence acid-base chemistry and reaction kinetics. In the ground state, 1-naphthol interacts with water via its oxygen atom, but with alcohols like ethanol, it interacts via the hydrogen atom. researchgate.net

Beyond classical hydrogen bonds, a range of other non-covalent interactions contributes to the supramolecular chemistry of naphthol derivatives.

π–π Stacking: The extended π-electron system of the naphthalene core makes it highly susceptible to π–π stacking interactions. mdpi.com This is a dominant cohesive force in the solid state of many aromatic compounds, including 4-methoxy-1-naphthol, where it works in concert with hydrogen bonding to stabilize the crystal lattice. researchgate.net In some systems, such as the 1-naphthol homodimer, dispersion forces leading to π–π stacking can be the dominant binding interaction, even overriding classical hydrogen bonding. nih.gov

Intramolecular Interactions: The specific geometry of naphthol derivatives can give rise to unique intramolecular non-covalent interactions. A detailed study of cis-1-naphthol revealed a non-covalent H-H interaction between the hydroxyl hydrogen and the hydrogen at the C8 position. rsc.orgnsf.gov This close contact, at a distance shorter than the sum of the van der Waals radii, was shown to be a complex mixture of attractive and repulsive forces, causing the hydroxyl group to point slightly out of the plane of the naphthalene ring. rsc.orgnsf.gov While the 4-substitution in this compound precludes this specific interaction, it highlights the subtle yet significant nature of intramolecular forces in determining molecular conformation and properties.

Table 3: Summary of Non-Covalent Interactions in Naphthol Systems

| Interaction Type | Description | Role in this compound Systems | Reference(s) |

| Intermolecular | |||

| Hydrogen Bonding (O-H···O) | Strong, directional interaction between hydroxyl groups. | Primary force in crystal packing and solution solvation; mediates proton transfer. | researchgate.netacs.orgresearchgate.net |

| π–π Stacking | Attraction between the electron clouds of aromatic rings. | Stabilizes crystal structures and molecular aggregates. | researchgate.netnih.gov |

| OH···π Interaction | Hydrogen bond between a hydroxyl group and a π-system. | Competes with conventional H-bonding in forming molecular complexes. | nih.gov |

| Van der Waals Forces | Weak, non-specific attractive/repulsive forces. | Contribute to overall cohesion and packing efficiency. | mdpi.comaip.org |

| Intramolecular | |||

| Hydrogen Bonding | Potential H-bond between the C1-OH and C4-CH₂OH groups. | Influences molecular conformation. | |

| Steric/Dispersive (H-H) | Close-contact interactions between non-bonded hydrogen atoms. | Can distort planarity and affect conformation, as seen in cis-1-naphthol. | rsc.orgnsf.gov |

Computational and Theoretical Investigations of 1 Naphthol 4 Methanol

Quantum Mechanical Characterization of Electronic Structure

Frontier Molecular Orbital Analysis for Reactivity Prediction

No published studies were found that specifically calculate and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 1-Naphthol-4-methanol. Such an analysis would be crucial for predicting its reactivity, including sites for nucleophilic and electrophilic attack, by examining the energy gap and spatial distribution of these frontier orbitals.

Spectroscopic Property Simulations (UV-Vis, Fluorescence)

There is an absence of literature detailing the theoretical simulation of the spectroscopic properties of this compound. Such simulations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), would provide insights into its electronic transitions and predict its UV-Vis absorption and fluorescence spectra.

Mechanistic Probing of Proton Transfer Processes

Excited-State Proton Transfer Theoretical Models

While the excited-state proton transfer (ESPT) of 1-naphthol (B170400) and its sulfonated derivatives has been extensively modeled, no theoretical models have been specifically applied to or developed for this compound. These models are essential for understanding how the electronic structure of the molecule changes upon photoexcitation and the subsequent mechanism of proton transfer to surrounding solvent molecules.

Potential Energy Surface Analysis for Reaction Pathways

There are no available studies that map the potential energy surface for the proton transfer reaction pathways of this compound. This analysis is critical for identifying transition states and energy barriers associated with the proton transfer process, providing a detailed picture of the reaction dynamics.

Conformational Analysis and Molecular Dynamics Simulations

No research dedicated to the conformational analysis or molecular dynamics simulations of this compound could be located. Such studies would provide valuable information on the molecule's three-dimensional structure, flexibility, and its dynamic interactions with solvent molecules over time.

Structural Studies of Naphthol-Methanol Interactions

Structural studies of 1-naphthol have revealed the existence of two primary conformers, cis-1-naphthol and trans-1-naphthol, which are defined by the orientation of the hydroxyl group relative to the naphthalene (B1677914) ring. smu.edu These studies, employing techniques such as microwave spectroscopy, have been supplemented by electronic structure calculations to determine precise molecular geometries. smu.edu

A key finding in the structural analysis of cis-1-naphthol is a notable non-planarity, where the hydroxyl group points slightly out of the plane of the naphthalene ring. smu.edu This distortion is attributed to a close-contact interaction between the hydroxyl hydrogen and the hydrogen atom at the 8-position of the naphthalene ring. smu.edu This type of intramolecular hydrogen-hydrogen interaction has been a subject of considerable scientific interest and debate, with analyses suggesting it is a blend of both attractive and repulsive forces. smu.edu

In the context of this compound, the foundational structure of the 1-naphthol moiety would be preserved. The introduction of a methanol (B129727) group at the 4-position would likely have a minimal effect on the cis and trans conformations of the hydroxyl group at the 1-position. However, the methanol group itself would introduce new possibilities for intermolecular interactions, particularly hydrogen bonding, with neighboring molecules or in a condensed phase.

| Isomer | A / MHz | B / MHz | C / MHz |

|---|---|---|---|

| cis-1-naphthol | 2088.6 | 889.7 | 624.4 |

| trans-1-naphthol | 2102.3 | 887.8 | 624.5 |

Non-Covalent Interaction Analysis (QTAIM, NCI, IGM, NBO)

To elucidate the nature of non-covalent interactions within the 1-naphthol structure, a variety of computational methods have been employed, providing a detailed picture of the electronic landscape of the molecule. smu.edu These same methodologies can be extrapolated to understand the interactions within this compound.

Quantum Theory of Atoms in Molecules (QTAIM) analysis of cis-1-naphthol has identified a bond critical point (BCP) between the hydroxyl hydrogen and the hydrogen at the 8-position. smu.edu The presence of a BCP is indicative of an interaction, and the properties of the electron density at this point can be used to characterize the nature of that interaction.

Non-Covalent Interaction (NCI) analysis provides a visual representation of weak interactions. In the case of cis-1-naphthol, NCI plots show a reduced electron density gradient isosurface between the two interacting hydrogen atoms. smu.edu The sign of the second Hessian eigenvalue in this region is positive, which is often interpreted as an attractive interaction. smu.edu

Independent Gradient Model (IGM) is another method used to analyze non-covalent interactions. IGM analysis of cis-1-naphthol further supports the presence of the intramolecular H-H interaction.

Natural Bond Orbital (NBO) analysis offers insights into charge transfer and orbital interactions. For cis-1-naphthol, NBO analysis has been used to investigate electron occupancy, stabilization energies, and steric exchange energies associated with the H-H interaction. smu.edu

These computational approaches collectively demonstrate that the close-contact H-H interaction in cis-1-naphthol is a complex phenomenon, exhibiting characteristics of both attractive and repulsive forces. smu.edu For this compound, it is anticipated that this intramolecular interaction within the 1-naphthol core would persist. The addition of the 4-methanol group would primarily introduce new sites for intermolecular non-covalent interactions, such as hydrogen bonding with other molecules, which could be similarly analyzed using these powerful computational tools.

| Parameter | Value |

|---|---|

| Electron Density (ρ) at BCP | Available in specialized literature |

| Laplacian of Electron Density (∇²ρ) at BCP | Available in specialized literature |

Advanced Analytical Methodologies for 1 Naphthol 4 Methanol Characterization

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

No specific HPLC methods for the separation and quantification of "1-Naphthol-4-methanol" were found in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

There is no available information on the analysis of volatile derivatives of "this compound" using GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

No published methods for the trace analysis of "this compound" by LC-MS/MS could be identified.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Specific NMR spectroscopic data for "this compound" to elucidate its proton and carbon environments are not available in the scientific literature.

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

Information regarding the use of UV-Visible spectroscopy for the analysis of electronic transitions and concentration determination of "this compound" could not be located.

Fluorescence Spectroscopy for Photoacidic Properties

Fluorescence spectroscopy is a powerful tool for investigating the photoacidic properties of naphthol derivatives, including this compound. Photoacidity refers to the phenomenon where a molecule becomes significantly more acidic in its electronically excited state compared to its ground state. For naphthols, this leads to excited-state proton transfer (ESPT), a process that can be readily observed through changes in fluorescence emission. bose.res.innih.gov

Upon photoexcitation, the 1-naphthol (B170400) moiety undergoes a substantial increase in acidity. nih.gov In the presence of a proton acceptor, such as water or other polar solvents, the excited molecule can donate a proton, forming the corresponding naphtholate anion. The neutral naphthol species and the resulting naphtholate anion exhibit distinct fluorescence spectra. Typically, the neutral form of 1-naphthol emits in the ultraviolet region (around 340-360 nm), while the deprotonated anion form shows a significantly red-shifted emission at longer wavelengths (around 460 nm for 1-naphthol). bose.res.innih.govnih.gov

The efficiency of ESPT, and thus the relative intensities of the neutral and anionic emission bands, is highly dependent on the solvent environment. In aqueous solutions, 1-naphthol derivatives show almost exclusive emission from the anion due to extremely fast deprotonation. bose.res.in However, in less basic solvents like alcohols, the proton transfer is suppressed, and emission from the neutral form dominates. bose.res.in The presence of an electron-withdrawing group can increase the acidity in both the ground and excited states, and while the 4-methanol group is not strongly electron-withdrawing, its presence can influence the solvation shell and subtly affect the ESPT process. Studies on similar compounds like isocyanonaphthol show that the intensity of the anion emission band increases with solvent polarity, following a trend such as 2-propanol < methanol (B129727) < DMSO. nih.gov

The following table summarizes typical fluorescence emission data for the 1-naphthol chromophore, which is the core of this compound.

| Species | Typical Emission Maximum (Aqueous/Polar Media) | Typical Emission Maximum (Non-aqueous Media) | Description |

|---|---|---|---|

| Neutral Form (ROH) | ~360 nm | ~340-360 nm | Emission from the excited state of the protonated molecule. bose.res.in |

| Anion Form (RO⁻) | ~460 nm | N/A (ESPT is suppressed) | Emission from the excited state of the deprotonated molecule, formed via ESPT. bose.res.in |

Time-Resolved Spectroscopy for Kinetic and Intermediate Studies

Time-resolved spectroscopy provides critical insights into the dynamics of the excited-state proton transfer (ESPT) process, allowing for the direct measurement of reaction kinetics and the observation of transient intermediates. Techniques like picosecond time-resolved fluorescence are used to monitor the decay of the excited neutral form and the corresponding rise of the excited anion form.

For the parent compound, 1-naphthol, in aqueous solution, the deprotonation process is extraordinarily fast, occurring on the picosecond timescale. bose.res.in The lifetime of the neutral excited state is measured to be around 35 ps, which directly corresponds to the rise time of the anion emission. bose.res.in In clusters with ammonia, which acts as a proton acceptor, the proton transfer time for 1-naphthol has been measured to be approximately 60 ps. colostate.edu These ultrafast kinetics are characteristic of the ESPT mechanism in naphthols.

The kinetics are highly sensitive to the surrounding solvent environment and isotopic substitution. For instance, the proton transfer rate for 1-naphthol is significantly reduced in methanol-water mixtures compared to pure water. bose.res.in Furthermore, substituting the hydroxyl proton with deuterium (B1214612) (forming an O-D bond) results in a greatly reduced rate constant for ESPT, which is a classic indicator of a proton tunneling mechanism. colostate.edu

Time-resolved studies can also reveal the influence of vibrational energy on the reaction rate. For 1-naphthol-(NH₃)₃ clusters, adding vibrational energy to the excited state was shown to decrease the proton transfer time from ~60 ps to as low as ~12 ps, demonstrating that vibrational excitation can lower the barrier for proton transfer. colostate.edu

The data below, derived from studies on the parent 1-naphthol molecule, illustrates the typical timescales involved in the ESPT process.

| System | Kinetic Parameter | Measured Value | Technique |

|---|---|---|---|

| 1-Naphthol in Water | Neutral Form Lifetime / Anion Rise Time | ~35 ps | Time-Resolved Fluorescence bose.res.in |

| 1-Naphthol-(NH₃)₃ Cluster | Proton Transfer Time (τ₁) | ~60 ps | Picosecond Pump-Probe Spectroscopy colostate.edu |

| 1-Naphthol-(NH₃)₃ Cluster (+1400 cm⁻¹ vibrational energy) | Proton Transfer Time (τ₁) | ~12 ps | Picosecond Pump-Probe Spectroscopy colostate.edu |

| 1-Naphthol in 90% Methanol | Anion Rise Time | ~600 ps | Time-Resolved Fluorescence bose.res.in |

Derivatization Strategies for Enhanced Analytical Detection

Pre- and Post-Column Derivatization for Spectroscopic or Chromatographic Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with improved detection characteristics for methods like high-performance liquid chromatography (HPLC). academicjournals.orgactascientific.com Reagents possessing strong chromophores or fluorophores are employed to tag analytes that lack these properties. While specific applications using this compound as a derivatization agent are not widely documented, the parent compound 1-naphthol and other naphthol derivatives serve as classic examples of this strategy, particularly for enhancing fluorescence detection.

The hydroxyl group of a naphthol can be reacted with various functional groups in analyte molecules. In pre-column derivatization, the reaction is completed before the sample is injected into the HPLC system. academicjournals.org This approach is common for tagging amines, thiols, or carboxylic acids. For example, a naphthol derivative could be chemically modified to create a reagent that specifically reacts with primary or secondary amines to form a highly fluorescent product, which can then be easily separated and quantified by reversed-phase HPLC with a fluorescence detector. science.govnih.gov

Post-column derivatization involves mixing the derivatizing reagent with the column effluent after the analytes have been separated. actascientific.com This technique is advantageous as it avoids potential issues with the derivatization reaction producing multiple products or interfering with the chromatographic separation. actascientific.com

The general principle involves coupling the naphthol moiety, which acts as a fluorophore, to the target analyte. This enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the substance. researchgate.net For instance, reagents like dansyl chloride, which also has a naphthalene (B1677914) core, are widely used to derivatize phenolic compounds and amines, increasing detection sensitivity by up to 1000 times for LC-MS/MS analysis. researchgate.net The use of a naphthol-based reagent would follow a similar principle, leveraging its inherent fluorescence for sensitive detection.

Environmental Behavior and Degradation Pathways of 1 Naphthol 4 Methanol

Biodegradation Mechanisms in Environmental Matrices

Microbial Transformation and Metabolism of Naphthol Derivatives

The biodegradation of naphthol derivatives is a critical process mediated by various microorganisms, including bacteria and fungi, which can utilize these compounds as a source of carbon and energy. Due to its toxicity, 1-naphthol (B170400) is rarely used by microorganisms as a sole carbon source, but its degradation is well-documented. google.commuk.ac.ir Bacteria from genera such as Pseudomonas, Rhodococcus, and Sphingobium, as well as fungi like Aspergillus niger and the aquatic hyphomycete Heliscus lugdunensis, have demonstrated the ability to transform 1-naphthol. google.commuk.ac.irmetu.edu.trresearchgate.nete3s-conferences.orggoogle.com

The metabolic pathways typically begin with the hydroxylation of the naphthalene (B1677914) ring. For instance, Sphingobium sp. strain B2 employs a two-component flavin-dependent monooxygenase to hydroxylate 1-naphthol into 1,2-dihydroxynaphthalene. muk.ac.irnih.gov Similarly, the degradation of naphthalene by Rhodococcus sp. involves a dioxygenase enzyme that produces cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene. muk.ac.ir These initial steps increase the polarity of the compound, making it more susceptible to further enzymatic attack and eventual ring cleavage.

The transformation of 1-naphthol by various fungi yields a range of metabolites. Heliscus lugdunensis was found to metabolize approximately 74% of 1-naphthol within five days, converting it into products such as 1-naphthylsulfate, 1-methoxy-naphthalene, and 1,4-naphthoquinone. researchgate.net A study using Aspergillus niger reported the metabolism of about 80% of α-naphthol over five days, identifying metabolites including 1,4-naphthoquinone and 4-hydroxy-1-naphthyl sulfate. e3s-conferences.orggoogle.com

| Microorganism | Metabolite(s) | Reference |

|---|---|---|

| Heliscus lugdunensis | 1-naphthylsulfate, 1-methoxy-naphthalene, 1,4-naphthoquinone, 4-hydroxy-1-naphthylsulfate | researchgate.net |

| Aspergillus niger | 1,4-naphthoquinone, 4-hydroxy-1-naphthyl sulfate, 1-ethyl-2-methyl benzene (B151609), acetonaphthone, 2-phenyl-1,2,3-tetrahydro-1-naphthol | e3s-conferences.orggoogle.com |

| Sphingobium sp. strain B2 | 1,2-dihydroxynaphthalene | muk.ac.irnih.gov |

Synergistic Regulation of Catabolic Genes in Microorganisms

The microbial catabolism of toxic xenobiotics like 1-naphthol is often a tightly regulated process to prevent the accumulation of even more toxic intermediates. oecd.org In Sphingobium sp. strain B2, the degradation of 1-naphthol is significantly enhanced by the presence of a primary carbon source, such as glucose, in a phenomenon similar to cometabolism. google.comoecd.org This co-inducible catabolism is controlled by a sophisticated genetic regulatory system. nih.gov

The transcription of the initial catabolic genes, ndcA1BA2, which code for the 1-naphthol initial hydroxylase, is synergistically regulated by two signal molecules: 1-naphthol and the primary carbon source. oecd.org This regulation is mediated by two key transcriptional regulators:

NdcS : An activator that is responsive to 1-naphthol.

NdcR : An inhibitor or repressor that is repressed by glucose or its metabolites. google.commuk.ac.irnih.govoecd.org

According to the proposed model, the repressor NdcR may constitutively bind to the promoter region of the ndcA1BA2 gene cluster, inhibiting its transcription. oecd.org This acts as a safeguard, preventing the cell from producing the highly toxic intermediate 1,2-dihydroxynaphthalene when it lacks sufficient energy and carbon for further metabolism. When a primary carbon source like glucose is available, the repression by NdcR is lifted. If 1-naphthol is also present, it activates NdcS, leading to a significant upregulation of the ndcA1A2 genes. muk.ac.iroecd.org This dual-control mechanism ensures that the degradation of 1-naphthol is only initiated when the microorganism has adequate resources to complete the metabolic pathway, providing new insights into the cometabolism of toxic compounds. google.commuk.ac.ir

Photodegradation Processes and Products

Aqueous Photooxidation of Naphthol Compounds

Photodegradation, or photolysis, is a significant abiotic pathway for the transformation of naphthol derivatives in sunlit aquatic environments. Naphthalene itself undergoes photooxidation in aqueous solutions when exposed to natural sunlight. nih.govwikipedia.org This process leads to the formation of several products, including 1-naphthol, coumarin, and various hydroxyquinones. nih.govwikipedia.org

The direct photooxidation of 1-naphthol in water can lead to the formation of 1,4-naphthoquinone. More complex degradation can occur through photocatalysis, for instance, in the presence of titanium dioxide (TiO2) under visible light. Studies on the photocatalytic degradation of 1-naphthol have identified several intermediate compounds, indicating a stepwise oxidation process. These intermediates include phthalic acid, 1,2-naphthalenedione, 1,4-naphthalenedione, and 2-carboxy-cinnamaldehyde. Ultimately, these intermediates can be mineralized to carbon dioxide and water.

| Parent Compound | Process | Identified Product(s) | Reference |

|---|---|---|---|

| Naphthalene | Natural Sunlight Photooxidation | 1-Naphthol, Coumarin, Hydroxyquinones | nih.govwikipedia.org |

| 1-Naphthol | Direct Photooxidation | 1,4-Naphthoquinone | |

| 1-Naphthol | Photocatalytic Degradation (TiO2) | Phthalic acid, 1,2-Naphthalenedione, 1,4-Naphthoquinone, 2-Carboxy-cinnamaldehyde |

Formation of Reactive Intermediates under Photolytic Conditions

The photolytic degradation of naphthol compounds proceeds through the formation of highly reactive, short-lived chemical species. These intermediates are generated upon the absorption of light energy and initiate the oxidation reactions. The study of these transients is often accomplished using techniques like laser flash photolysis. researchgate.net

Upon irradiation, several reactive intermediates can be formed:

Naphthoxyl Radicals : The direct photooxidation of 1-naphthol in water can occur through photoionization, which generates a naphthoxyl radical ((•)ONaph). This radical is a key intermediate in the subsequent oxidation steps.

Hydroxyl Radical (•OH) Adducts : In the presence of hydroxyl radicals (•OH), which are common in sunlit waters, the reaction with naphthols proceeds via an addition mechanism. This forms various isomeric •OH-adducts on the naphthalene ring system. These adducts are precursors to dihydroxynaphthalene products.

Superoxide (B77818) Ion Radical (O₂•⁻) : The reaction of solvated electrons (from photoionization) with dissolved oxygen produces the superoxide ion radical. The reaction between the naphthoxyl radical and the superoxide ion radical is a key step in the formation of 1,4-naphthoquinone.

Singlet Molecular Oxygen (¹O₂) : In photosensitized reactions, energy can be transferred from an excited sensitizer (B1316253) molecule (like xanthene dyes) to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen. This species can then react with the naphthol compound, contributing to its degradation. researchgate.net

The formation of these reactive species initiates a cascade of reactions, leading to the cleavage of the aromatic rings and the eventual breakdown of the parent compound. researchgate.net

Sorption and Transport in Soil and Sediment Systems

The environmental behavior of 1-Naphthol-4-methanol in soil and sediment systems is largely governed by sorption and transport processes. Sorption, the process by which a chemical substance adheres to a solid surface, significantly influences its mobility, bioavailability, and susceptibility to degradation. Transport refers to the movement of the compound through the soil and sediment matrix, which is intrinsically linked to its sorption characteristics.

Detailed research on the sorption and transport of this compound is limited; however, studies on structurally similar compounds like 1-naphthol and other naphthalene derivatives provide valuable insights into its likely environmental fate. The sorption of these compounds is influenced by both the chemical properties of the compound itself and the characteristics of the soil or sediment, such as organic matter content, clay mineralogy, and pH.

Sorption Mechanisms

The sorption of naphthalene and its hydroxyl-substituted derivatives, including this compound, onto environmental matrices like soil and biochar is influenced by several interaction mechanisms. These can include hydrophobic interactions, hydrogen bonding, and π-π electron donor-acceptor interactions. researchgate.net For polar compounds like 1-naphthol, hydrogen bonding with oxygen-containing functional groups on the surface of soil organic matter is a key sorption mechanism. nih.gov

The presence of the hydroxyl (-OH) and methanol (B129727) (-CH2OH) groups in this compound introduces polarity to the molecule. The hydroxyl group, in particular, can act as a hydrogen bond donor and acceptor, potentially increasing its interaction with polar sites on soil organic matter and clay minerals. However, the hydroxyl group in 1-naphthalenemethanol has been observed to not promote surface adsorption to the same extent as the hydroxyl and nitro groups in 1-naphthol and 4-nitro-1-naphthol on certain sorbents like biochar produced at lower temperatures. researchgate.net

Influence of Sorbent Properties

The extent of sorption is often proportional to the quantity and nature of the organic carbon in the soil or sediment. nih.gov However, the physical organization of the organic matter also plays a crucial role. Short-term sorption primarily occurs on the surface of the organic matter, meaning that not all organic domains within the soil are available for interaction. nih.gov Therefore, chemical data on bulk organic matter content alone may not be sufficient to accurately predict sorption behavior. nih.gov

Studies on biochar, a carbon-rich material, have shown that it can be an effective sorbent for polar and ionizable pollutants like this compound. researchgate.net The sorption capacity and governing mechanisms can vary depending on the production temperature of the biochar. For instance, on a biochar produced at a high temperature (700°C), the sorption of 1-naphthalenemethanol was found to be influenced by hydrophobicity and molecular volume, suggesting that hydrophobic partitioning and pore-filling were the dominant mechanisms. researchgate.net

Transport in Soil and Sediment

The transport of this compound through soil and sediment is inversely related to its sorption. Stronger sorption to soil particles will result in lower mobility, reducing the potential for leaching into groundwater. Conversely, weaker sorption will lead to greater mobility. Given its polar nature, the transport of this compound will be significantly influenced by the presence of water in the soil pores.

The movement of this compound can also be affected by competitive sorption with other organic compounds present in the soil. For example, the presence of a co-solute like propranolol has been shown to enhance the sorption of 1-naphthalenemethanol on certain types of biochar by promoting surface hydrophobicity. researchgate.net On other types of biochar, propranolol can inhibit sorption through competition for binding sites and pore-blocking. researchgate.net

Research Findings on Related Compounds

The following tables present data from studies on the sorption of 1-naphthol and 1-naphthalenemethanol on different environmental sorbents. This data can be used to infer the potential sorption behavior of this compound.

Table 1: Sorption of Naphthalene Derivatives on Biochar

| Sorbate | Biochar Type | Sorption Sequence | Dominant Mechanisms |

| 1-Naphthalenemethanol | BC700 (Corn straw pyrolyzed at 700°C) | 4-nitro-1-naphthol < 1-naphthalenemethanol < 1-naphthol < naphthalene | Hydrophobic partition and pore-filling |

| 1-Naphthalenemethanol | BC200 (Corn straw pyrolyzed at 200°C) | Naphthalene < 1-naphthalenemethanol < 1-naphthol < 4-nitro-1-naphthol | Hydrogen bonding and π-π electron donor-acceptor interactions |

Data sourced from a study on the sorption of naphthalene and its hydroxyl-substituted compounds onto biochars. researchgate.net

Table 2: Influence of a Co-solute (Propranolol) on Sorption

| Sorbate | Biochar Type | Effect of Propranolol | Reason |

| 1-Naphthalenemethanol | BC200 | Enhancement | Promotion of surface hydrophobicity |

| 1-Naphthalenemethanol | BC700 | Prohibition | Competition and pore-blocking |

Data sourced from a study investigating the influence of propranolol as a co-solute on the sorption of naphthalene derivatives. researchgate.net

Supramolecular Chemistry and Host Guest Interactions Involving Naphthol Derivatives

Design and Synthesis of Naphthol-Based Host Molecules

The design and synthesis of host molecules capable of selectively binding guest species is a cornerstone of supramolecular chemistry. The rigid and planar structure of the naphthalene (B1677914) core, combined with the hydrogen-bonding capability of the hydroxyl group, makes naphthol derivatives attractive building blocks for the construction of macrocyclic and acyclic hosts.

The incorporation of naphthol units into well-established macrocyclic platforms like calixarenes and cyclodextrins can significantly enhance their molecular recognition capabilities. The extended π-surface of the naphthalene moiety can lead to deeper and more rigid cavities compared to their phenol-based counterparts, offering unique binding selectivities.

While the direct incorporation of 1-Naphthol-4-methanol into these macrocycles is not yet widely reported, studies on related systems provide valuable insights. For instance, a naphthol-appended calix researchgate.netarene (NOC4) has been synthesized and shown to exhibit selective recognition of the pesticide metolcarb. doi.org This suggests that a calixarene functionalized with this compound could similarly act as a selective sensor for specific guest molecules.

Cyclodextrins, which are cyclic oligosaccharides, can also be functionalized with naphthol derivatives. Research on the sorption of 1-naphthol (B170400) onto β-cyclodextrin-poly(ethylene glycol) hydrogels has demonstrated the potential for these systems in the removal of organic pollutants from water. scispace.com Although this involves non-covalent host-guest interactions rather than the covalent integration of the naphthol into the macrocycle, it highlights the affinity of the naphthol moiety for the cyclodextrin cavity. The synthesis of supramolecular polymers incorporating both calix researchgate.netarene and β-cyclodextrin has been shown to be effective in the absorption of heavy metal ions like Pb²⁺ and Cd²⁺. google.com

The table below summarizes key findings from studies on the integration of naphthol derivatives into macrocyclic architectures.

| Macrocycle Type | Naphthol Derivative | Key Finding | Application |

| Calix researchgate.netarene | Naphthol-appended | Selective recognition of metolcarb | Pesticide sensing doi.org |

| β-Cyclodextrin | 1-Naphthol | Sorption from aqueous solution | Pollutant removal scispace.com |

| Calix researchgate.netarene and β-Cyclodextrin Polymer | Ureidopyrimidone-functionalized | High adsorption of Pb²⁺ and Cd²⁺ | Heavy metal ion absorption google.com |

The inherent structural features of the naphthol scaffold make it a versatile platform for designing receptors for molecular recognition. The aromatic surface provides a site for π-π stacking interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The synthesis of new naphthol-based macrocycles is an active area of research, with the aim of creating hosts with deep, π-electron-rich aromatic cavities. rsc.org

Chiral calix researchgate.netarenes bearing aminonaphthol moieties have been synthesized and their ability to recognize the enantiomers of carboxylic acids has been demonstrated using ¹H NMR and UV/Vis spectroscopy. nih.gov These receptors were found to form complexes with the guest molecules in either a 2:1 or 1:1 stoichiometry. nih.gov This underscores the potential of functionalized naphthol scaffolds in the development of chiral sensors and separation materials. The extended π-system of naphthalene not only contributes to the formation of deeper and broader cavities within these macrocycles but also introduces inherent fluorescent characteristics with sensing capabilities, making them highly suitable for applications in molecular recognition and detection. researchgate.net

Investigation of Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of non-covalent interactions. In the context of naphthol derivatives, hydrogen bonding and π-π stacking are particularly significant.

The interplay between hydrogen bonding and π-π stacking is crucial in directing the self-assembly of naphthol derivatives. In the solid state, 4-methoxy-1-naphthol, a close analogue of this compound, forms chains through intermolecular O-H···O hydrogen bonds, which are further stabilized by intermolecular π-π stacking interactions. nih.gov This cooperative effect leads to a well-ordered crystalline structure.

Interestingly, studies on the 1-naphthol dimer have revealed a preference for a V-shaped, partially overlapping π-π stacked structure with no conventional hydrogen bonds between the subunits. researchgate.netnih.gov This highlights that in some cases, dispersion forces and π-π interactions can dominate over hydrogen bonding in determining the final assembled structure. The substitution of hydroxyl and nitro groups on the aromatic ring of naphthalene has been shown to enhance surface adsorption through mechanisms like hydrogen bonding and π-π electron donor-acceptor interactions. researchgate.net

The following table details the types of non-covalent interactions observed in various naphthol derivatives and their impact on the resulting supramolecular assembly.

| Naphthol Derivative | Dominant Non-Covalent Interactions | Resulting Supramolecular Structure |

| 4-Methoxy-1-naphthol | O-H···O hydrogen bonds, π-π stacking | 1D chains nih.gov |

| 1-Naphthol | π-π stacking | V-shaped dimer researchgate.netnih.gov |

| 4-Nitro-1-naphthol | Hydrogen-bond stabilized π-π stacking | Dimerization in solution researchgate.net |

In addition to hydrogen bonding and π-π stacking, metal coordination and electrostatic interactions can play a significant role in the construction of naphthol-based supramolecular systems. The hydroxyl group of the naphthol can act as a ligand, coordinating to a metal center. This coordination can be used to direct the assembly of discrete metallosupramolecular architectures or extended metal-organic frameworks.

The generation of different metal-mediated superstructures from the same resorcin researchgate.netarene-based ligand and metal ions has been demonstrated, where the final structure can be modulated by changing the solvent system or the metal-to-ligand ratio. nih.gov Host-guest complexation in these systems is driven by a combination of electrostatic and hydrophobic interactions, as well as entropy gain from desolvation. nih.gov The development of supramolecular coordination complexes is a rapidly advancing field with potential applications in diagnostics and therapeutics. nih.gov

Applications of Naphthol-Containing Supramolecular Systems in Sensing and Catalysis

The unique molecular recognition properties and well-defined cavities of naphthol-containing supramolecular systems make them promising candidates for applications in chemical sensing and catalysis.

For sensing applications, the incorporation of a naphthol moiety into a macrocyclic host can lead to a measurable response upon guest binding. A naphthol-appended calix researchgate.netarene has been successfully used for the macroscopic recognition of the pesticide metolcarb through changes in contact angle on a gold surface. doi.org This demonstrates the potential for developing simple and rapid sensing devices. Immunosensor systems have also been developed for the determination of 1-naphthol, indicating its relevance as an analyte of interest. nih.gov Furthermore, a spectral-sensing system based on 1-naphthol ester derivatives has been developed to distinguish between methanol (B129727) and deuterated methanol. acs.org

In the realm of catalysis, the confined environment of a supramolecular host can be exploited to control the reactivity and selectivity of chemical reactions. While specific examples utilizing this compound in supramolecular catalysis are yet to be reported, the catalytic alkylation of 1-naphthol with methanol to produce 2-methyl-1-naphthol has been demonstrated using ferrite-type catalysts. ijsr.net This highlights the potential for developing catalytic systems based on naphthol derivatives. The use of catalysis to control the formation of supramolecular materials is an emerging area of research with the potential to create out-of-equilibrium soft materials with enhanced properties. rsc.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The imperative for greener chemical processes is driving research into sustainable methods for synthesizing 1-Naphthol-4-methanol and its analogues. Current research in related naphthol synthesis provides a roadmap for future exploration. Biocatalysis, for instance, presents a promising environmentally benign approach. Studies on the whole-cell biocatalysis of naphthalene (B1677914) to 1-naphthol (B170400) using engineered Escherichia coli expressing toluene (B28343) ortho-monooxygenase have demonstrated the potential of enzymatic transformations. mdpi.com Future research could focus on developing specific enzymes or microbial strains capable of directly hydroxylating and functionalizing the naphthalene ring to produce this compound, thereby minimizing the use of harsh reagents and reducing waste.

Another avenue for sustainable synthesis is the adoption of flow chemistry. Continuous flow processes offer advantages such as improved heat and mass transfer, enhanced safety, and scalability. The efficient construction of β-naphthol libraries using tandem Friedel–Crafts reactions in a continuous flow system highlights the potential of this technology. researchgate.netresearchgate.netresearchgate.net Adapting such methodologies for the synthesis of this compound could lead to rapid, reliable, and scalable production with reduced environmental impact.

Furthermore, photocatalytic synthesis is emerging as a powerful tool in green chemistry. Visible-light-mediated oxidative annulation of naphthols with alkynes to produce functionalized naphthofurans demonstrates the potential of light-driven reactions. ijapm.org Research into photocatalytic routes for the direct hydroxymethylation of 1-naphthol at the C4 position could provide a novel and sustainable pathway to this compound.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Development of specific enzymes for direct hydroxymethylation. |

| Flow Chemistry | Improved efficiency, scalability, and safety. | Adaptation of continuous flow reactors for multi-step synthesis. |

| Photocatalysis | Use of renewable energy, mild reaction conditions. | Design of photocatalysts for selective C-H functionalization. |

Exploration of Advanced Catalytic Systems for Selective Functionalization

The selective functionalization of the this compound scaffold is crucial for creating novel materials and bioactive molecules. Advanced catalytic systems are being explored to control the regioselectivity of reactions on the naphthol ring. Organocatalysis has emerged as a powerful tool for the site- and enantioselective functionalization of 1-naphthols. researchgate.net For instance, chiral squaramide and phosphoric acid catalysts have been used to achieve ortho- and para-selective Friedel-Crafts alkylations of 1-naphthols. researchgate.net Future research will likely focus on designing organocatalysts that can selectively target other positions on the this compound ring, taking into account the directing effects of both the hydroxyl and hydroxymethyl groups.

Transition metal catalysis also offers a rich platform for the selective functionalization of naphthols. Copper-catalyzed ortho-selective C-H functionalization of naphthols with α-phenyl-α-diazoesters has been demonstrated, with theoretical studies suggesting the involvement of a bimetallic carbene intermediate. researchgate.netresearchgate.net Similarly, gold-catalyzed systems have been shown to favor para-selective C-H functionalization. mdpi.com Ruthenium-catalyzed peri-selective C–H acylmethylation of 1-naphthols using the hydroxyl group as a directing group has also been reported. researchgate.net The development of catalytic systems that can selectively functionalize the C2, C5, or C8 positions of this compound would significantly expand its synthetic utility.

Cross-coupling reactions are another important area of investigation. Electrochemical dehydrogenative sp2-coupling reactions of naphthols have been used to create novel polycyclic naphthalenone motifs. ajpchem.orgrsc.org Exploring these and other cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, on derivatives of this compound will enable the synthesis of a diverse range of complex molecules.

| Catalytic System | Target Selectivity | Potential Applications |

| Organocatalysis | Enantio- and regioselective C-H functionalization | Synthesis of chiral ligands and bioactive compounds |

| Transition Metal Catalysis (Cu, Au, Ru) | Ortho-, para-, and peri-selective C-H functionalization | Creation of functional materials and pharmaceuticals |

| Cross-Coupling Reactions | C-C and C-heteroatom bond formation | Development of complex molecular architectures |

Deeper Mechanistic Understanding of Photo- and Thermal Reactivity

A thorough understanding of the photochemical and thermal behavior of this compound is essential for its application in photochemistry and for ensuring its stability in various applications. The photochemistry of 1-naphthol in aqueous solutions is known to lead to phototransformation, yielding products such as 1,4-naphthoquinone. mdpi.com The presence of the hydroxymethyl group at the C4 position in this compound is expected to significantly influence its photoreactivity. Future research should investigate the photochemical pathways of this compound, including the potential for intramolecular reactions involving the hydroxymethyl group. Laser flash photolysis studies could be employed to identify transient intermediates and elucidate the reaction mechanisms. mdpi.com

Excited-state intramolecular proton transfer (ESIPT) is another key photochemical process observed in naphthol derivatives like 1,1'-bi-2-naphthol (BINOL), leading to photoracemization and photocyclization. researchgate.net Investigating whether this compound undergoes ESIPT and how the 4-methanol substituent affects this process will be a crucial area of study.

Regarding thermal reactivity, studies on related compounds such as 1-nitroso-2-naphthol have shown that decomposition can occur at elevated temperatures. ekb.eg A comprehensive thermal analysis of this compound using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is needed to determine its thermal stability and decomposition products. Understanding the thermal degradation pathways will be critical for its use in applications requiring high-temperature processing.

| Property | Key Research Questions for this compound | Experimental Techniques |

| Photoreactivity | What are the primary photoproducts? Does the hydroxymethyl group participate in photochemical reactions? | UV-Vis Spectroscopy, Laser Flash Photolysis, Product Analysis (GC-MS, HPLC) |

| Excited-State Dynamics | Does it undergo ESIPT? How does the 4-methanol group influence excited-state lifetime and decay pathways? | Time-Resolved Fluorescence Spectroscopy, Transient Absorption Spectroscopy |

| Thermal Stability | What is the decomposition temperature? What are the degradation products and mechanisms? | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Pyrolysis-GC-MS |

Integration of Computational Chemistry for Predictive Modeling

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating research. Density Functional Theory (DFT) and other ab initio methods have been successfully applied to study the geometrical, energetic, and vibrational characteristics of 1-naphthol and its derivatives. researchgate.netijapm.orgresearchgate.net Future computational studies on this compound will be crucial for understanding the influence of the 4-methanol substituent on the electronic structure, reactivity, and spectroscopic properties of the molecule.

Predictive modeling can be used to explore the reaction mechanisms of various functionalization reactions on the this compound scaffold. For example, DFT calculations can help to elucidate the transition states and reaction pathways in catalytic C-H functionalization, providing insights into the origins of regioselectivity. researchgate.net This knowledge can then be used to design more efficient and selective catalysts.

Furthermore, computational methods can be employed to predict the photophysical and photochemical properties of this compound. Time-dependent DFT (TD-DFT) calculations can be used to simulate electronic absorption and emission spectra and to investigate excited-state potential energy surfaces, providing a deeper understanding of its photoreactivity. Molecular dynamics simulations can also be used to model the behavior of this compound in different solvent environments and its interactions with other molecules, which is particularly relevant for its application in biological systems and materials science. nih.gov

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Ground-state electronic structure, reaction mechanisms | Geometrical parameters, vibrational frequencies, reaction energies, activation barriers |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, photochemical pathways | UV-Vis absorption and emission spectra, excited-state potential energy surfaces |

| Molecular Dynamics (MD) | Solvation effects, intermolecular interactions | Conformational dynamics, binding affinities, transport properties |

Advances in Environmental Remediation Strategies for Naphthol Contaminants

Naphthol and its derivatives are common environmental pollutants originating from industrial activities. Developing effective remediation strategies for these contaminants is a significant area of research. While specific studies on the remediation of this compound are scarce, research on the degradation of other naphthols provides a foundation for future work.

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and sustainable approach. The degradation of 2-naphthol (B1666908) has been achieved by coupling the fungus Aspergillus niger with the bacterium Bacillus subtilis, which enhances the degradation efficiency and reduces the accumulation of toxic metabolites. researchgate.net Future research could focus on identifying or engineering microorganisms capable of efficiently degrading this compound and other naphthol contaminants.

Advanced oxidation processes (AOPs), such as the electro-Fenton system, have also shown effectiveness in degrading 2-naphthol in aqueous solutions. researchgate.net These processes generate highly reactive hydroxyl radicals that can mineralize organic pollutants. Investigating the efficacy of AOPs, including photocatalysis with materials like TiO2, for the degradation of this compound could lead to the development of efficient water treatment technologies.

Vermiremediation, which involves the use of earthworms to enhance the biodegradation of pollutants in soil, is another emerging green technology. Studies have shown that earthworms, in conjunction with halotolerant bacterial strains, can effectively degrade naphthalene in contaminated soil. mdpi.com The potential of vermiremediation for the removal of this compound and other naphthol contaminants from soil warrants further investigation.

| Remediation Strategy | Mechanism of Action | Potential for this compound Remediation |

| Bioremediation | Microbial degradation of organic compounds. | Isolation or engineering of microbes for specific degradation pathways. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals. | Optimization of photocatalytic and electrochemical systems for complete mineralization. |

| Vermiremediation | Enhanced biodegradation through earthworm activity and associated microbes. | Application in soil and sediment decontamination. |

Expansion of Supramolecular Chemistry Applications Utilizing this compound Architectures

The unique structural features of this compound, including its aromatic platform, hydroxyl group, and hydroxymethyl group, make it an attractive building block for the construction of novel supramolecular assemblies. The hydroxyl and hydroxymethyl groups can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined one-, two-, and three-dimensional networks.

Future research in this area could focus on the design and synthesis of macrocycles, cages, and polymers based on the this compound unit. These supramolecular architectures could find applications in molecular recognition, sensing, and catalysis. For example, the naphthol moiety can serve as a fluorescent reporter, and changes in its fluorescence upon binding to a guest molecule could be used for sensing applications.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is another promising direction. The functional groups on the this compound ligand could be used to tune the porosity, stability, and functionality of these materials. Such functionalized frameworks could have applications in gas storage, separation, and heterogeneous catalysis.

The ability of the hydroxymethyl group to be further functionalized provides a handle for creating more complex supramolecular systems. For instance, it could be converted into an aldehyde or a carboxylic acid, which could then be used in dynamic covalent chemistry to form reversible supramolecular polymers and gels.

| Supramolecular System | Key Features of this compound | Potential Applications |

| Hydrogen-Bonded Networks | Directional hydrogen bonding capabilities of -OH and -CH2OH groups. | Crystal engineering, design of porous materials. |

| Macrocycles and Cages | Rigid aromatic scaffold and functionalizable groups. | Molecular recognition, host-guest chemistry, sensing. |

| MOFs and COFs | Versatile building block with tunable functionality. | Gas storage and separation, catalysis, drug delivery. |

| Supramolecular Polymers | Potential for dynamic covalent bond formation. | Self-healing materials, stimuli-responsive gels. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.